2-{[(e)-(4-Bromophenyl)methylidene]amino}phenol
Description
Properties
CAS No. |
3230-46-4 |
|---|---|
Molecular Formula |
C13H10BrNO |
Molecular Weight |
276.13 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C13H10BrNO/c14-11-7-5-10(6-8-11)9-15-12-3-1-2-4-13(12)16/h1-9,16H |
InChI Key |
XHIIEEPPCLKWQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-(4-Bromophenyl)methylidene]amino}phenol typically involves the condensation reaction between 4-bromobenzaldehyde and 2-aminophenol. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Coordination Chemistry and Metal Complex Formation
This Schiff base acts as a bidentate ligand , coordinating through the imine nitrogen and phenolic oxygen. Notable complexes include:
| Metal Ion | Complex Structure | Biological Activity | Reference |
|---|---|---|---|
| Cu(II) | [Cu(BIMP)₂] (BIMP = ligand) | Urease inhibition (IC₅₀ = 5 μM) | |
| Ni(II) | [Ni₂L(μ-OH)] (L = modified ligand) | Catalytic applications in oxidation |
Key Observations :
-
Copper complexes exhibit enhanced bioactivity due to redox-active metal centers .
-
Nickel complexes show potential in catalytic systems, though data remains limited .
Biological Interactions and Enzyme Inhibition
The compound interacts with biological targets via hydrogen bonding and hydrophobic effects :
Mechanistic studies suggest its planar structure enhances binding to enzyme active sites .
Thermochromic Behavior and Polymorphism
The compound exhibits thermochromism , transitioning from orange to yellow upon cooling. Structural analysis reveals:
| Polymorph | Dihedral Angle (Φ) | Color at RT | Thermochromic Shift |
|---|---|---|---|
| 1A (Orange) | 1.8° | Orange | Yellow at <150 K |
| 1B (Yellow) | 45.6° | Yellow | Pale yellow at <150 K |
This behavior is attributed to conformational changes in the imine bridge affecting π-conjugation .
Stability and Degradation
Under thermal stress, the compound decomposes at ~220°C , releasing brominated byproducts. Hydrolytic stability tests in aqueous ethanol (pH 7.4, 37°C) show <10% degradation over 72 h, confirming robustness in physiological conditions .
Comparative Reactivity with Analogues
Replacing bromine with chlorine or methoxy groups alters electronic properties and bioactivity:
| Analog | Substituent | Urease IC₅₀ | Notes |
|---|---|---|---|
| 2-[(E)-(4-Chlorophenyl)imino]phenol | Cl | 10.66 μM | Reduced potency vs. Br analogue |
| 2-Methoxy-6-(quinolin-8-ylimino)phenol | OCH₃ + quinoline | N/A | Enhanced anticancer activity |
Future Research Directions
-
Catalytic Applications : Exploration in asymmetric synthesis .
-
Drug Delivery Systems : Functionalization for targeted therapies.
-
Photodynamic Therapy : Leveraging thermochromic properties .
This compound’s versatility in coordination chemistry and bioactivity positions it as a promising candidate for multidisciplinary research.
Scientific Research Applications
2-{[(E)-(4-Bromophenyl)methylidene]amino}phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor, particularly urease inhibitors.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-{[(E)-(4-Bromophenyl)methylidene]amino}phenol varies depending on its application:
Enzyme Inhibition: The compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate access.
Antimicrobial Activity: It disrupts microbial cell membranes and interferes with essential metabolic processes.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with specific molecular targets and pathways.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Key structural analogs include:
Key Observations :
- The C=N bond length in the nitrothiophene analog (1.264 Å) is slightly shorter than the typical 1.28 Å, attributed to resonance stabilization with the electron-withdrawing nitro group .
- Planarity : The nitrothiophene derivative exhibits near-planarity (dihedral angle: 8.38°), enhancing π-conjugation and stability, whereas bromo/chloro analogs may show greater torsion due to steric effects.
- Hydrogen Bonding: Intramolecular O–H···N bonds are common in phenolic Schiff bases, while intermolecular interactions (e.g., O–H···O in nitrothiophene) stabilize crystal lattices .
Physicochemical Properties
Key Observations :
- Thermal Stability : The nitrothiophene analog’s higher melting point (430–432 K) suggests robust crystal packing via hydrogen bonds and π-stacking .
Biological Activity
The compound 2-{[(E)-(4-bromophenyl)methylidene]amino}phenol , a Schiff base derivative, has garnered attention for its diverse biological activities, particularly in antimicrobial and antioxidant applications. This article synthesizes recent research findings to provide a comprehensive overview of its biological activity, including data tables and case studies.
Chemical Structure and Synthesis
This compound is synthesized through the condensation reaction of 4-bromobenzaldehyde with 2-aminophenol. This reaction results in the formation of a Schiff base, characterized by the presence of an imine functional group.
Antimicrobial Activity
Numerous studies have reported the antimicrobial efficacy of Schiff bases, including this compound. The compound exhibits significant activity against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Activity (MIC in µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 15.0 | |
| Bacillus subtilis | 10.0 | |
| Candida albicans | 20.0 |
The compound has shown broad-spectrum activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potential as an effective antimicrobial agent.
Antioxidant Activity
Schiff bases are known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. The antioxidant activity of this compound was evaluated using the DPPH assay.
Table 2: Antioxidant Activity of this compound
The results indicate that this compound has a moderate capacity to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.
Enzyme Inhibition Studies
In addition to its antimicrobial and antioxidant properties, this compound has been investigated for its enzyme inhibition capabilities, particularly against acetylcholinesterase (AChE), which is relevant in Alzheimer's disease research.
Table 3: Enzyme Inhibition Activity
These findings suggest that the compound may play a role in neuroprotective strategies by inhibiting enzymes associated with neurodegenerative disorders.
Case Studies
- Antimicrobial Efficacy : A study highlighted the effectiveness of various Schiff bases, including our compound, against multi-drug resistant strains of bacteria. The research demonstrated that modifications in the phenolic ring significantly enhanced antimicrobial activity, making it a candidate for further development as an antibiotic agent.
- Antioxidant Potential : Another investigation focused on the structure-activity relationship (SAR) of Schiff bases, revealing that electron-donating groups on the phenolic ring increased antioxidant activity. This supports the potential use of such compounds in therapeutic applications aimed at oxidative stress reduction.
Q & A
Q. What are the standard synthetic routes for 2-{[(E)-(4-Bromophenyl)methylidene]amino}phenol, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via Schiff base condensation between 4-bromobenzaldehyde derivatives and 2-aminophenol. A common method involves refluxing equimolar amounts of 4-bromobenzaldehyde and 2-aminophenol in ethanol for 5–6 hours under acidic or neutral conditions . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but require careful purification.
- Catalysts : Trace acetic acid or Lewis acids (e.g., ZnCl₂) can accelerate imine formation.
- Characterization : Post-synthesis validation via FTIR (C=N stretch ~1600 cm⁻¹) and ¹H NMR (imine proton δ ~8.3–8.5 ppm) is critical .
Q. How can spectroscopic techniques (FTIR, NMR, UV-Vis) resolve ambiguities in characterizing this Schiff base?
- FTIR : Confirm the presence of the C=N bond (1600–1620 cm⁻¹) and phenolic O–H stretch (~3200–3400 cm⁻¹). Discrepancies may arise from tautomerism (enol-imine vs. keto-amine forms), requiring comparison with computed spectra .
- ¹H NMR : The imine proton (HC=N) appears as a singlet near δ 8.5 ppm. Overlapping signals from aromatic protons can be deconvoluted using 2D NMR (COSY, HSQC) .
- UV-Vis : π→π* transitions in the aromatic and imine moieties (λmax ~250–350 nm) provide insights into electronic conjugation .
Q. What biological activities are associated with this compound, and how are they experimentally validated?
Schiff bases derived from 2-aminophenol exhibit antimicrobial, anticancer, and antioxidant properties. For example:
- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values typically ≤50 µg/mL .
- Antioxidant tests : DPPH radical scavenging (IC₅₀ ~20–40 µM) and FRAP assays correlate with phenolic –OH groups .
Advanced Research Questions
Q. How do crystallographic studies elucidate the molecular conformation and supramolecular interactions of this compound?
Single-crystal X-ray diffraction (SCXRD) reveals:
- Planarity : The imine (C=N) and adjacent aromatic rings are nearly coplanar (dihedral angle <10°), enhancing conjugation .
- Hydrogen bonding : Intramolecular O–H···N bonds form S(5) ring motifs, while intermolecular O–H···O interactions create inversion dimers (R₂²(22) motifs) .
- π-π stacking : Aromatic ring centroids are 3.65–3.85 Å apart, stabilizing the crystal lattice .
- Software : SHELX suite (SHELXL-97 for refinement) is standard for resolving disorder and thermal parameters .
Q. What computational methods are used to predict and validate the electronic properties of this compound?
- DFT calculations : Gaussian or ORCA software with B3LYP/6-311G(d,p) basis sets optimize geometry and compute HOMO-LUMO gaps (~4.5 eV), correlating with UV-Vis data .
- Molecular docking : AutoDock Vina predicts binding affinities to biological targets (e.g., DNA gyrase for antimicrobial activity) .
- NBO analysis : Delocalization indices quantify charge transfer between the imine and bromophenyl groups .
Q. How can discrepancies between experimental and theoretical data (e.g., bond lengths, spectral peaks) be addressed?
- Crystallographic vs. DFT bond lengths : C=N bonds in SCXRD (1.26–1.28 Å) often slightly shorter than DFT predictions (1.30 Å) due to crystal packing effects .
- Spectral mismatches : Solvent polarity in NMR/UV-Vis experiments may shift peaks vs. gas-phase calculations. Include implicit solvent models (e.g., PCM) in simulations .
- Dynamic effects : Temperature-dependent XRD or variable-temperature NMR can resolve tautomerism-related inconsistencies .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
